molecular formula C7H13ClO B8286658 6-Chloro-3-methyl-hex-1-en-3-ol

6-Chloro-3-methyl-hex-1-en-3-ol

Cat. No.: B8286658
M. Wt: 148.63 g/mol
InChI Key: ZYPXKLSABLLPQI-UHFFFAOYSA-N
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Description

6-Chloro-3-methyl-hex-1-en-3-ol (CAS: Not explicitly listed in evidence) is a branched alkenol characterized by a six-carbon chain with a terminal chlorine atom at position 6, a methyl group at position 3, and a double bond between carbons 1 and 2. The hydroxyl group at position 3 confers reactivity typical of secondary alcohols, while the chloro and alkene functionalities enhance its utility in organic synthesis, particularly as an intermediate in pharmaceuticals or agrochemicals. Despite its structural simplicity, its stereoelectronic properties (e.g., allylic alcohol and steric hindrance from the methyl group) make it distinct from linear or cyclic analogs .

Properties

Molecular Formula

C7H13ClO

Molecular Weight

148.63 g/mol

IUPAC Name

6-chloro-3-methylhex-1-en-3-ol

InChI

InChI=1S/C7H13ClO/c1-3-7(2,9)5-4-6-8/h3,9H,1,4-6H2,2H3

InChI Key

ZYPXKLSABLLPQI-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCl)(C=C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural and functional differences between 6-Chloro-3-methyl-hex-1-en-3-ol and related compounds:

Compound Name Key Structural Features Functional Groups Reactivity Notes
This compound C6 chain, Cl at C6, CH3 at C3, alkene at C1–C2 –OH, –Cl, –CH3, alkene Allylic alcohol prone to oxidation; steric hindrance at C3 slows nucleophilic substitution
6-Chlorohexan-1-ol (CAS: 2009-83-8) Linear C6 chain, Cl at C6, –OH at C1 –OH, –Cl Primary alcohol; higher solubility in polar solvents; faster SN2 reactivity at C1
3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-ol (CAS: 20019-62-9) Cyclohexene ring, –OH at C1, methyl at C3 –OH, alkene, –CH3 Cyclic structure reduces conformational flexibility; enhanced stability for fragrance applications
ω-Chlorohexanol Linear C6 chain, –Cl at terminal carbon –OH, –Cl Terminal chloro-alcohol; limited steric hindrance; used in polymer intermediates

Physicochemical Properties

  • Boiling Point : The presence of a methyl group and alkene in this compound lowers its boiling point compared to saturated analogs like 6-Chlorohexan-1-ol due to reduced van der Waals interactions.
  • Solubility : The allylic –OH group increases polarity slightly, but steric hindrance from the methyl group limits hydrogen bonding, making it less soluble in water than linear chloroalcohols .
  • Stability : The allylic chlorine may lead to elimination reactions under basic conditions, unlike 6-Chlorohexan-1-ol, which is more resistant to dehydrohalogenation .

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